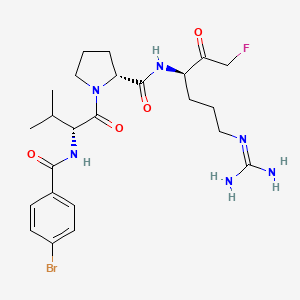

MALT1 paracaspase inhibitor 3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H34BrFN6O4 |

|---|---|

Molecular Weight |

569.5 g/mol |

IUPAC Name |

(2R)-1-[(2R)-2-[(4-bromobenzoyl)amino]-3-methylbutanoyl]-N-[(3R)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C24H34BrFN6O4/c1-14(2)20(31-21(34)15-7-9-16(25)10-8-15)23(36)32-12-4-6-18(32)22(35)30-17(19(33)13-26)5-3-11-29-24(27)28/h7-10,14,17-18,20H,3-6,11-13H2,1-2H3,(H,30,35)(H,31,34)(H4,27,28,29)/t17-,18-,20-/m1/s1 |

InChI Key |

QZOFLKQMJMFUCU-QWFCFKBJSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)CF)NC(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Malt1 Paracaspase Activity

Structural Determinants of MALT1 Paracaspase Function

The structure of MALT1 is integral to its dual functions as a scaffold and an enzyme. The protein is composed of several distinct domains: an N-terminal death domain (DD), two immunoglobulin-like (Ig) domains, a central caspase-like domain (paracaspase domain), and a third Ig-like domain at the C-terminus. nih.govnih.govportlandpress.com

The N-terminal DD and the first two Ig domains are crucial for the interaction of MALT1 with B-cell lymphoma 10 (BCL10), facilitating the formation of the CARD11-BCL10-MALT1 (CBM) signalosome complex. aacrjournals.orgresearchgate.net This complex is a cornerstone of antigen receptor signaling in lymphocytes. researchgate.net The central paracaspase domain harbors the catalytic activity, with key residues His415 and Cys464 forming the active site. researchgate.net The third Ig domain plays a regulatory role, containing a site for monoubiquitination (Lysine 644) that is critical for controlling the protease activity. nih.govresearchgate.net Furthermore, MALT1 possesses two binding motifs for the E3 ubiquitin ligase TRAF6, which is instrumental in the polyubiquitination of MALT1 and subsequent activation of the IκB kinase (IKK) complex. researchgate.netpnas.org

| Domain | Location | Function |

| Death Domain (DD) | N-terminal | Stabilizes interaction with BCL10 nih.gov |

| Immunoglobulin-like (Ig) Domains (Ig1, Ig2) | N-terminal | Mediate interaction with BCL10 nih.govnih.gov |

| Paracaspase Domain | Central | Contains the catalytic active site (His415, Cys464) for proteolytic activity nih.govresearchgate.net |

| Immunoglobulin-like (Ig) Domain (Ig3) | C-terminal | Regulates protease activity via monoubiquitination at K644 nih.govnih.gov |

| TRAF6-binding motifs | C-terminal | Recruit TRAF6 for polyubiquitination and IKK activation researchgate.netpnas.org |

Mechanism of MALT1 Paracaspase Activation

The activation of MALT1's proteolytic function is a tightly regulated, multi-step process involving conformational changes, dimerization, and ubiquitination.

Inducible Conformational Changes and Dimerization

Upon antigen receptor stimulation, a signaling cascade leads to the phosphorylation of CARD11 (also known as CARMA1) by protein kinase C (PKC). aacrjournals.org This induces a conformational change in CARD11, allowing it to recruit the BCL10-MALT1 complex. aacrjournals.orgnih.gov The assembly of the CBM complex brings MALT1 molecules into close proximity, which is thought to induce or stabilize the dimerization of the MALT1 protease domain. nih.govnih.gov This proximity-induced dimerization is a critical step for activating its enzymatic function, a mechanism that shares similarities with the activation of apical caspases. nih.govportlandpress.com The active form of MALT1 is a homodimer, and this dimerization is essential for its biological activity. pnas.orgnih.gov

Role of Ubiquitination in Protease Activation

Ubiquitination is a key post-translational modification that governs MALT1 activation. The E3 ubiquitin ligase TRAF6 is recruited to the CBM complex and mediates the K63-linked polyubiquitination of MALT1 and BCL10. aacrjournals.orgnih.gov These polyubiquitin (B1169507) chains act as a scaffold to recruit the IKK complex, leading to the activation of the canonical NF-κB pathway. mdpi.comnih.gov

In addition to polyubiquitination, monoubiquitination of MALT1 at lysine (B10760008) 644 in the third Ig-like domain is a crucial event for the activation of its protease activity. nih.govnih.gov This modification is thought to induce a conformational change that favors the active dimeric state of the MALT1 protease. nih.govnih.gov The interplay between dimerization and ubiquitination ensures that MALT1's proteolytic activity is precisely controlled in response to cellular signals.

Substrate Recognition and Cleavage Specificity of MALT1 Paracaspase

MALT1 is a cysteine protease with a distinct substrate specificity that sets it apart from caspases. While caspases typically cleave substrates after an aspartate residue, MALT1 exhibits a stringent requirement for cleaving after an arginine residue at the P1 position. pnas.orgnih.gov The substrate-binding groove of MALT1 contains three highly conserved acidic residues (Asp365, Asp462, and Glu500) that specifically recognize and coordinate the positively charged arginine side chain of the substrate. pnas.org

Biochemical studies using peptide libraries have shown that the catalytic domain of MALT1 alone can recapitulate the activity and specificity of the full-length protein. nih.govportlandpress.com These studies also revealed that a minimum peptide length of four residues is necessary for efficient hydrolysis. nih.gov

Identification and Characterization of MALT1 Paracaspase Substrates

The proteolytic activity of MALT1 plays a critical role in amplifying and sustaining NF-κB signaling by cleaving and inactivating several negative regulators of this pathway. nih.gov

Negative Regulators of NF-κB Signaling (e.g., A20, CYLD, RelB)

A20 (also known as TNFAIP3): A20 is a dual ubiquitin-editing enzyme that acts as a negative feedback regulator of NF-κB signaling. nih.gov Upon T-cell or B-cell receptor engagement, MALT1 cleaves human A20 after arginine 439. nih.govnih.gov This cleavage separates the N-terminal deubiquitinating domain from the C-terminal ubiquitin-binding domain, thereby impairing A20's ability to inhibit NF-κB signaling. frontiersin.org The cleavage of A20 by MALT1 allows for a more robust and prolonged NF-κB response. pnas.orgnih.gov

CYLD (Cylindromatosis): CYLD is another deubiquitinating enzyme that negatively regulates NF-κB activation. nih.gov MALT1 cleaves CYLD at arginine 324, which leads to the inactivation and subsequent proteasomal degradation of CYLD. nih.govembopress.orgresearchgate.net The cleavage of CYLD by MALT1 is particularly important for the activation of the JNK signaling pathway following T-cell receptor stimulation. embopress.org

RelB: RelB is a member of the NF-κB family of transcription factors and can act as an inhibitor of the canonical NF-κB pathway. nih.govh1.co MALT1 cleaves RelB after arginine 85, which triggers its proteasomal degradation. nih.govnih.gov By removing the inhibitory RelB, MALT1 promotes the DNA binding of activating NF-κB complexes containing RelA and c-Rel, thus enhancing the expression of NF-κB target genes. nih.govh1.co

| Substrate | Cleavage Site (Human) | Consequence of Cleavage |

| A20 | After Arginine 439 nih.govnih.gov | Inactivation of NF-κB inhibitory function nih.govfrontiersin.org |

| CYLD | After Arginine 324 embopress.orgresearchgate.net | Inactivation and proteasomal degradation, promotion of JNK signaling nih.govembopress.org |

| RelB | After Arginine 85 nih.govnih.gov | Proteasomal degradation, enhanced canonical NF-κB activation nih.govh1.co |

Proteins Modulating RNA Stability (e.g., Regnase-1, Roquin-1, Roquin-2)

MALT1-mediated cleavage of RNA-binding proteins (RBPs) represents a significant mechanism for post-transcriptional regulation of gene expression, particularly in T lymphocytes. By targeting and inactivating specific RBPs, MALT1 can swiftly alter the stability of messenger RNAs (mRNAs) encoding key inflammatory and immune-regulatory proteins.

Regnase-1 , an endoribonuclease, is a well-established substrate of MALT1. nih.gov In its active state, Regnase-1 destabilizes a range of mRNAs, including those for Il6 and Il12b, by cleaving their 3' untranslated regions (UTRs). nih.gov Upon T-cell receptor (TCR) stimulation, MALT1 cleaves Regnase-1 at arginine 111 (R111), thereby abrogating its suppressive function. nih.gov This cleavage is crucial for T-cell activation and the expression of effector genes like c-Rel, Ox40, and Il2. nih.gov The dynamic regulation of Regnase-1 activity by MALT1 is thus essential for controlling T-cell-mediated immune responses. nih.gov Overexpression of an uncleavable Regnase-1 mutant in CD4+ T cells has been shown to impair T-cell development. frontiersin.org

Roquin-1 and its paralog Roquin-2 are also key RBPs targeted by MALT1. frontiersin.orgpnas.org These proteins cooperatively repress the expression of mRNAs that promote the differentiation of T helper 17 (T(H)17) cells, such as those encoding IL-6, ICOS, c-Rel, IRF4, IκBNS, and IκBζ. nih.govjohnshopkins.edu This repressive function requires the RNA-binding ability of Roquin and the nuclease activity of Regnase-1. nih.govjohnshopkins.edu Following TCR engagement, MALT1 cleaves Roquin-1 and Roquin-2. pnas.orgresearchgate.net This proteolytic event separates their RNA-binding domains from the domains responsible for recruiting the CCR4-NOT deadenylase complex, effectively inactivating them. pnas.org The inactivation of Roquin proteins by MALT1 releases the brake on the translation of their target mRNAs, thereby promoting T(H)17 cell differentiation. nih.govjohnshopkins.edu This mechanism acts as a rheostat, translating the strength of the TCR signal into a graded inactivation of these post-transcriptional repressors. nih.gov MALT1 cleaves Roquin-1 at arginines 510 and 579, and Roquin-2 at arginine 509. frontiersin.org

The cleavage of these RBPs by MALT1 is not only crucial for normal immune function but is also implicated in pathological conditions. For instance, in certain types of diffuse large B-cell lymphomas (DLBCL), MALT1-mediated inactivation of Regnase-1 and Roquin-1/2 contributes to the enhanced expression of oncogenic factors like NFKBIZ/IκBζ. frontiersin.org

Table 1: MALT1 Cleavage of Proteins Modulating RNA Stability

| Substrate | Cleavage Site(s) | Function of Uncleaved Protein | Consequence of Cleavage |

|---|---|---|---|

| Regnase-1 | Arginine 111 (R111) | Destabilizes mRNAs of genes like Il6, Il12b, c-Rel, Ox40, and Il2 by cleaving their 3' UTRs. nih.gov | Abrogates its suppressive function, leading to increased T-cell activation and expression of effector genes. nih.gov |

| Roquin-1 | Arginine 510 (R510), Arginine 579 (R579) | Cooperatively represses mRNAs encoding T(H)17 cell-promoting factors (e.g., IL-6, ICOS, c-Rel). frontiersin.orgnih.govjohnshopkins.edu | Inactivates the protein, releasing the repression of target mRNAs and promoting T(H)17 cell differentiation. nih.govjohnshopkins.edu |

| Roquin-2 | Arginine 509 (R509) | Cooperatively represses mRNAs encoding T(H)17 cell-promoting factors. frontiersin.orgpnas.org | Inactivates the protein, contributing to the promotion of T(H)17 cell differentiation. pnas.org |

Other Cleavage Targets (e.g., BCL10, HOIL-1)

Beyond its role in regulating mRNA stability, MALT1's proteolytic activity extends to other key signaling proteins, including components of the CBM (CARD11-BCL10-MALT1) complex itself and regulators of the NF-κB pathway.

BCL10 (B-cell lymphoma/leukemia 10) is a central component of the CBM signalosome and is also a substrate of MALT1. nih.govresearchgate.net The formation of the CBM complex is a prerequisite for MALT1 activation. nih.gov Once activated, MALT1 can cleave BCL10. researchgate.netpnas.org This cleavage has been observed in response to T-cell receptor stimulation and is constitutively present in certain subtypes of DLBCL, such as the activated B-cell-like (ABC) subtype, which exhibits chronic MALT1 activity. pnas.org The cleavage of BCL10 by MALT1 is thought to be part of a negative feedback loop that downregulates the signaling pathway. nih.gov

HOIL-1 (also known as RBCK1), a subunit of the linear ubiquitin chain assembly complex (LUBAC), is another critical substrate of MALT1. biologists.comnih.gov The LUBAC is essential for activating the canonical NF-κB pathway. nih.gov Following antigen receptor engagement in lymphocytes, MALT1 cleaves HOIL-1 at arginine 165 (R165). biologists.com This cleavage event is also observed constitutively in ABC-DLBCL cells where MALT1 activity is aberrant. biologists.comnih.gov The MALT1-mediated cleavage of HOIL-1 has been shown to negatively regulate lymphocyte activation and subsequent cytokine production. biologists.comnih.gov By cleaving HOIL-1, MALT1 can dampen NF-κB signaling, suggesting a role in preventing excessive inflammatory responses. nih.gov Preventing HOIL-1 cleavage leads to enhanced NF-κB signaling and a hyperinflammatory phenotype. nih.gov

Table 2: MALT1 Cleavage of Other Targets

| Substrate | Cleavage Site(s) | Function of Uncleaved Protein | Consequence of Cleavage |

|---|---|---|---|

| BCL10 | Not specified in provided context | Central component of the CBM signalosome, essential for MALT1 activation. nih.govresearchgate.net | May contribute to a negative feedback loop to downregulate CBM signaling. nih.gov |

| HOIL-1 | Arginine 165 (R165) | A subunit of the LUBAC, which is crucial for canonical NF-κB activation. biologists.comnih.gov | Dampens NF-κB signaling, acting as a negative regulator of lymphocyte activation and inflammation. biologists.comnih.govnih.gov |

Strategic Rationale for Malt1 Paracaspase Inhibition

Targeting MALT1 Protease Activity in Malignant Lymphomas

A primary and well-established rationale for targeting MALT1 is its central role in the pathogenesis of certain B-cell malignancies, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). nih.govaacrjournals.org ABC-DLBCL is an aggressive form of lymphoma characterized by constitutive activation of the NF-κB pathway, which is essential for the survival and proliferation of the cancer cells. aacrjournals.orgoncotarget.comrupress.org

In ABC-DLBCL, MALT1 is a critical mediator of oncogenic signaling downstream of the B-cell receptor (BCR). ashpublications.org The protease activity of MALT1 is responsible for cleaving and inactivating negative regulators of NF-κB, such as A20 and RELB, thereby sustaining the pro-survival signaling. aacrjournals.orgnih.gov Pharmacological inhibition of MALT1's proteolytic function has been shown to block the cleavage of its substrates, suppress NF-κB activity, and induce apoptosis in ABC-DLBCL cells, while having minimal effect on other lymphoma subtypes like germinal center B-cell-like (GCB) DLBCL. rupress.orgnih.gov

Several small molecule inhibitors of MALT1 have demonstrated potent anti-lymphoma activity in preclinical studies. For example, the inhibitor MI-2 was shown to selectively suppress the growth of ABC-DLBCL cell lines and xenograft tumors in mice. nih.govnih.gov Other compounds, including certain phenothiazines like mepazine and thioridazine (B1682328), have also been identified as MALT1 inhibitors with activity against ABC-DLBCL. aacrjournals.orgaacrjournals.org More recently, novel inhibitors such as ABBV-MALT1 have shown potent single-agent efficacy and synergistic antitumor activity when combined with other targeted agents like the BCL2 inhibitor venetoclax (B612062) in preclinical models. aacrjournals.org Targeting MALT1 is also considered a promising strategy to overcome resistance to upstream BCR signaling inhibitors, such as those targeting Bruton's tyrosine kinase (BTK). bmj.com

Table 2: Investigational MALT1 Inhibitors in Malignant Lymphomas

| Inhibitor | Type | Key Findings in Preclinical Models | Reference |

|---|---|---|---|

| MI-2 | Irreversible small molecule | Selectively suppresses proliferation and NF-κB activity in ABC-DLBCL cells and xenografts. | aacrjournals.orgnih.govnih.gov |

| z-VRPR-FMK | Peptide inhibitor | Blocks A20 and BCL10 cleavage, reduces NF-κB activity, and impairs ABC-DLBCL cell survival. | nih.govaacrjournals.orgnih.gov |

| Mepazine, Thioridazine | Reversible, noncompetitive small molecules (phenothiazines) | Inhibit MALT1 protease activity and suppress the growth of ABC-DLBCL xenografts. | aacrjournals.orgaacrjournals.org |

| ABBV-MALT1 | Small molecule | Potently inhibits B-cell signaling and cell growth in ABC-DLBCL models; synergizes with venetoclax. | aacrjournals.org |

Addressing MALT1's Role in Immune Homeostasis and Pathological Inflammation

MALT1 is a key regulator of immune homeostasis, and its dysregulation can lead to pathological inflammation. nih.govnih.gov Its function is not limited to lymphocytes; it also plays a role in the activation of other immune cells such as mast cells and macrophages, as well as non-immune cells. nih.govfrontiersin.org MALT1 mediates signaling downstream of various receptors, leading to the production of pro-inflammatory cytokines. frontiersin.org

Studies in mice with deficient MALT1 protease activity (Malt1PD) have revealed a complex role in maintaining immune balance. These mice exhibit a progressive inflammatory syndrome, which is linked to a reduction in the number and function of regulatory T cells (Tregs). nih.govnih.gov This suggests that while MALT1 activity is crucial for driving inflammatory responses, it is also required for the development and maintenance of the very cells that suppress these responses. nih.govnih.gov This dual role underscores the importance of carefully considering the therapeutic application of MALT1 inhibitors.

In the context of sepsis, MALT1 has been shown to exacerbate organ injury and inflammation by activating the NF-κB pathway. frontiersin.orgdoaj.org Overexpression of MALT1 leads to increased levels of pro-inflammatory cytokines and oxidative stress markers. frontiersin.org Conversely, knockdown of MALT1 can suppress inflammation. frontiersin.org This indicates that in acute, overwhelming inflammatory conditions, inhibiting MALT1 could be beneficial. The challenge and opportunity for therapeutic intervention lie in modulating MALT1 activity to curb pathological inflammation without severely compromising the homeostatic functions of the immune system. nih.gov

Preclinical Research Models and Methodologies for Malt1 Paracaspase Inhibitor Assessment

In Vitro Cellular Assay Systems

A variety of in vitro cellular assay systems are employed to rigorously evaluate the efficacy and target engagement of MALT1 paracaspase inhibitors. These assays provide critical data on the inhibitor's direct effect on the MALT1 enzyme, its activity within a cellular context, and its broader impact on cell health and function.

To determine the direct inhibitory effect of a compound on MALT1's enzymatic function, biochemical assays using purified, recombinant MALT1 protease are essential. nih.gov These assays typically measure the cleavage of a synthetic substrate that mimics a natural MALT1 target. nih.govnih.gov

A common method is the fluorogenic cleavage assay, where a peptide substrate containing a MALT1 recognition sequence (e.g., Leu-Arg-Ser-Arg) is linked to a fluorophore and a quencher molecule. nih.govbpsbioscience.com In the absence of an inhibitor, active MALT1 cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. nih.gov The potency of an inhibitor like MALT1 paracaspase inhibitor 3 is determined by its ability to reduce this fluorescence signal in a concentration-dependent manner, from which an IC50 (half-maximal inhibitory concentration) value can be calculated.

For example, a study might assess the activity of recombinant MALT1 with a fluorogenic substrate like Ac-LRSR-AMC. google.com The rate of fluorescence increase is monitored over time in the presence of varying concentrations of this compound.

Table 1: Illustrative Biochemical Assay Data for this compound

| Inhibitor 3 Conc. (nM) | % MALT1 Activity |

|---|---|

| 0.1 | 95.2 |

| 1 | 85.6 |

| 10 | 52.1 |

| 100 | 15.3 |

| 1000 | 2.8 |

This interactive table demonstrates the dose-dependent inhibition of recombinant MALT1 protease activity by this compound. The calculated IC50 from this data would be approximately 9.5 nM.

These assays are crucial for initial screening and for establishing the direct interaction between the inhibitor and the MALT1 enzyme. bpsbioscience.com

To assess the inhibitor's activity within a living cell, reporter assays are employed. These systems provide a quantitative readout of intracellular MALT1 activity. nih.govjci.org A widely used approach is the GloSensor split luciferase reporter assay. nih.govnih.gov In this system, a reporter protein is engineered to contain a MALT1 cleavage site. When MALT1 is active, it cleaves the reporter, leading to a change in luciferase activity and a luminescent signal. nih.gov

The effectiveness of this compound would be measured by its ability to suppress the luminescent signal in cells stimulated to activate MALT1 (e.g., with PMA and ionomycin). jci.org This type of assay confirms that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

Table 2: Illustrative MALT1 GloSensor Reporter Assay Data

| Treatment | Relative Luminescence Units (RLU) |

|---|---|

| Unstimulated Cells | 1,500 |

| Stimulated Cells (Vehicle) | 25,000 |

| Stimulated + 10 nM Inhibitor 3 | 13,000 |

| Stimulated + 100 nM Inhibitor 3 | 4,500 |

This interactive table shows the reduction in MALT1-mediated reporter activity in stimulated cells upon treatment with this compound.

A key desired outcome for a MALT1 inhibitor, particularly in the context of lymphoma, is the suppression of cancer cell growth and survival. nih.gov Cellular proliferation and viability assays are used to determine the cytotoxic or cytostatic effects of this compound on different cell lines.

Assays like the MTS or ATP-based metabolic luminescent assays are commonly used to measure cell viability. nih.govaacrjournals.org These assays quantify metabolic activity, which correlates with the number of viable cells. Proliferation can be more directly measured using dye dilution assays, such as with CFSE (carboxyfluorescein succinimidyl ester), where the dye is diluted with each cell division. nih.govnih.gov

These assays are particularly informative when comparing MALT1-dependent cell lines, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), with MALT1-independent lines, like the Germinal Center B-Cell like (GCB) subtype. nih.govnih.gov Selective toxicity towards ABC-DLBCL cells would be a strong indicator of on-target activity. nih.gov

Table 3: Illustrative Cell Viability (MTS) Assay Data after 48hr Treatment

| Cell Line | Treatment | % Viability (Normalized to Vehicle) |

|---|---|---|

| HBL-1 (ABC-DLBCL) | 100 nM Inhibitor 3 | 45% |

| OCI-Ly10 (ABC-DLBCL) | 100 nM Inhibitor 3 | 52% |

| OCI-Ly1 (GCB-DLBCL) | 100 nM Inhibitor 3 | 98% |

This interactive table illustrates the selective reduction in viability of MALT1-dependent ABC-DLBCL cell lines when treated with this compound, while the MALT1-independent GCB-DLBCL line is largely unaffected.

To confirm the mechanism of action, researchers assess the inhibitor's ability to block the cleavage of known MALT1 substrates within cells. nih.govhaematologica.org MALT1 is known to cleave several proteins involved in NF-κB signaling, including CYLD, BCL10, RelB, and HOIL1. nih.govhaematologica.orgbiologists.com

This is typically evaluated using Western blotting. nih.gov Cell lysates from inhibitor-treated and untreated cells are separated by gel electrophoresis, and antibodies specific to the full-length and cleaved forms of the substrates are used for detection. biologists.combiorxiv.org A successful MALT1 inhibitor like this compound would lead to a dose-dependent decrease in the amount of cleaved substrate and a corresponding increase in the full-length protein. nih.gov

Table 4: Illustrative Western Blot Densitometry for CYLD Cleavage

| Cell Line | Treatment | Ratio of Cleaved/Full-Length CYLD |

|---|---|---|

| HBL-1 | Vehicle | 2.8 |

| HBL-1 | 10 nM Inhibitor 3 | 1.5 |

| HBL-1 | 100 nM Inhibitor 3 | 0.4 |

This interactive table quantifies the reduction in the cleavage of the MALT1 substrate CYLD in HBL-1 cells following treatment with this compound.

MALT1 activity is crucial for cytokine production in various immune cells, including T-cells, B-cells, and mast cells. nih.govaai.org Inhibition of MALT1 is expected to suppress the secretion of pro-inflammatory cytokines such as IL-6, IL-10, and TNF-α. aai.orgpnas.org

To test this, immune cells (e.g., primary human T-cells or DLBCL cell lines) are stimulated in the presence or absence of this compound. pnas.org The concentration of secreted cytokines in the cell culture supernatant is then measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays. nih.govresearchgate.net A significant reduction in cytokine levels in the inhibitor-treated samples indicates effective suppression of MALT1-dependent signaling pathways. pnas.orgnih.gov

Table 5: Illustrative IL-6 Secretion in Stimulated OCI-Ly3 Cells

| Treatment | IL-6 Concentration (pg/mL) |

|---|---|

| Unstimulated | < 10 |

| Stimulated (Vehicle) | 850 |

| Stimulated + 100 nM Inhibitor 3 | 120 |

This interactive table shows the potent suppression of IL-6 secretion by this compound in a MALT1-dependent cell line.

Confirming that an inhibitor binds to its intended target in a complex cellular environment is a critical step. nih.gov Target engagement studies for MALT1 can be performed using several advanced techniques. One approach involves using activity-based probes (ABPs). These are molecules that are designed to covalently bind to the active site of MALT1. nih.govcore.ac.uk

In a competitive profiling experiment, cells would be treated with this compound prior to incubation with a fluorescently-tagged MALT1 ABP. If the inhibitor is bound to MALT1, it will block the binding of the ABP. The level of target engagement can then be quantified by measuring the reduction in fluorescence from the ABP, for example, via flow cytometry or in-gel fluorescence scanning. nih.gov This provides direct evidence that the inhibitor is occupying the MALT1 active site in living cells. nih.gov

In Vivo Animal Models for Efficacy Evaluation

The preclinical assessment of MALT1 paracaspase inhibitors relies on a variety of in vivo animal models that simulate human diseases. These models are crucial for evaluating the therapeutic efficacy and understanding the mechanistic action of these inhibitors in a complex biological system before they can be considered for clinical trials. The choice of model depends on the pathological condition being targeted, ranging from cancers of the lymphoid system to autoimmune and inflammatory disorders.

Xenograft Models of Lymphoid Malignancies (e.g., ABC-DLBCL, MCL, B-ALL)

Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of MALT1 inhibitors against lymphoid malignancies. These models are particularly relevant for cancers like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), Mantle Cell Lymphoma (MCL), and B-cell Acute Lymphoblastic Leukemia (B-ALL), where MALT1 signaling is often constitutively active and crucial for tumor cell survival and proliferation. aacrjournals.orgnih.govjci.org

In studies using ABC-DLBCL cell lines (such as HBL-1, TMD8, and OCI-Ly3) engrafted into nonobese diabetic/severe combined immunodeficiency (NOD-SCID) mice, MALT1 inhibitors have demonstrated significant antitumor activity. nih.govnih.gov Treatment with the MALT1 inhibitor MI-2, for instance, has been shown to suppress the growth of xenotransplanted ABC-DLBCL tumors. nih.gov This is accompanied by the inhibition of NF-κB activity within the tumor cells, as evidenced by reduced nuclear localization of the NF-κB subunit c-REL. nih.gov Another potent inhibitor, ABBV-MALT1, also showed robust tumor growth inhibition in several ABC-DLBCL xenograft models, including those resistant to BTK inhibitors. ashpublications.org The efficacy in these models highlights the dependence of these lymphomas on the MALT1 signaling pathway. oncotarget.comnih.gov

For Mantle Cell Lymphoma (MCL), particularly in models resistant to BTK inhibitors like ibrutinib (B1684441), MALT1 inhibition has shown promise. In a cell-derived xenograft (CDX) model using ibrutinib-resistant MCL cells, treatment with the MALT1 inhibitor MI-2 significantly inhibited tumor growth. jci.org Furthermore, in disseminated xenograft models of MCL, MI-2 treatment was effective in reducing the tumor burden in the spleen, bone marrow, and peripheral blood, suggesting a role for MALT1 inhibition in controlling disease dissemination. jci.org

In the context of B-cell Acute Lymphoblastic Leukemia (B-ALL), MALT1 inhibitors such as MI-2 and Z-VRPR-fmk have been shown to effectively kill B-ALL cells, irrespective of their developmental stage (pro-, pre-, or mature B-ALL). nih.gov While MALT1's proteolytic activity is low in most B-ALL cells, its inhibition still induces apoptosis, suggesting a non-canonical, protease-independent role in B-ALL survival. nih.govnih.gov This has been linked to the downregulation of MYC, a key driver of cancer cell proliferation. nih.gov

Table 1: Efficacy of MALT1 Inhibitors in Xenograft Models of Lymphoid Malignancies

| Model Type | Cancer Type | MALT1 Inhibitor | Key Findings | References |

|---|---|---|---|---|

| Cell Line-Derived Xenograft (CDX) | ABC-DLBCL | MI-2 | Suppressed tumor growth; Inhibited NF-κB activity (reduced c-REL nuclear localization). | nih.govnih.gov |

| Cell Line-Derived Xenograft (CDX) | ABC-DLBCL | ABBV-MALT1 | Demonstrated robust tumor growth inhibition, including in BTK inhibitor-resistant models. | ashpublications.orgnih.gov |

| Cell Line-Derived Xenograft (CDX) | Mantle Cell Lymphoma (Ibrutinib-Resistant) | MI-2 | Significantly inhibited tumor growth. | jci.org |

| Disseminated Patient-Derived Xenograft (PDX) | Mantle Cell Lymphoma (Ibrutinib-Resistant) | MI-2 | Decreased tumor burden in spleen, bone marrow, and peripheral blood. | jci.org |

| Cell Line-Derived Xenograft (CDX) | B-cell Acute Lymphoblastic Leukemia | MI-2, Z-VRPR-fmk | Induced apoptosis in B-ALL cells; Downregulated MYC protein. | nih.gov |

Models of Autoimmune and Inflammatory Diseases (e.g., Experimental Autoimmune Encephalomyelitis, DSS-induced Colitis)

The role of MALT1 in lymphocyte activation and inflammatory signaling makes it a compelling target for autoimmune and inflammatory diseases. nih.govpatsnap.com Preclinical models that mimic these human conditions are used to assess the therapeutic potential of MALT1 inhibitors.

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS), a lymphocyte-mediated autoimmune disease. nih.gov Studies have shown that pharmacological inhibition of MALT1 protease activity can protect mice from EAE. nih.gov Administration of the MALT1 inhibitor mepazine, either before disease onset (prophylactically) or after symptoms appear, was shown to attenuate the severity of EAE. nih.gov Notably, unlike complete genetic ablation of MALT1, the use of a protease inhibitor like mepazine did not negatively impact the development of regulatory T (Treg) cells, which are crucial for maintaining immune tolerance. nih.gov

Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis is a widely used model for inflammatory bowel disease (IBD). In this model, MALT1 inhibitors have demonstrated significant protective effects. nih.govnih.gov Treatment with inhibitors like MI-2 and mepazine attenuated the symptoms of colitis, evidenced by a reduction in the disease activity index, prevention of colon shortening, and histological improvement of the colon tissue. nih.govnih.gov The therapeutic effect is attributed to the inhibition of the NF-κB pathway and the NLRP3 inflammasome, leading to a marked suppression of pro-inflammatory cytokines in the colon, including TNF, IL-1β, IL-6, and IL-17A. nih.govnih.govasm.org MALT1 inhibition was also associated with the restoration of the gut microbiota diversity, which is often disrupted in colitis. asm.org

Table 2: Efficacy of MALT1 Inhibitors in Models of Autoimmune and Inflammatory Diseases

| Model Type | Disease Model | MALT1 Inhibitor | Key Findings | References |

|---|---|---|---|---|

| Immunization Model | Experimental Autoimmune Encephalomyelitis (EAE) | Mepazine | Attenuated disease severity when given prophylactically or therapeutically; Did not affect Treg development. | nih.gov |

| Chemical-Induced Model | DSS-Induced Colitis | MI-2, Mepazine | Reduced disease activity index and colon shortening; Improved colon histology; Suppressed pro-inflammatory cytokines (TNF, IL-1β, IL-6, IL-17A). | nih.govnih.govasm.org |

| Chemical-Induced Model | DSS-Induced Colitis | MI-2, Mepazine | Inhibited NF-κB and NLRP3 inflammasome activation in macrophages. | nih.govnih.gov |

| Chemical-Induced Model | DSS-Induced Colitis | MI-2 | Associated with restoration of gut microbiome diversity. | asm.org |

Syngeneic Tumor Models for Immune Response Studies

Syngeneic tumor models, where murine tumor cells are implanted into immunocompetent mice of the same genetic background, are essential for studying the interplay between cancer and the immune system. youtube.comyoutube.com These models are particularly valuable for evaluating immuno-oncology therapeutics, including MALT1 inhibitors, as they allow for the assessment of the drug's impact on the tumor microenvironment (TME) and the host's anti-tumor immune response. youtube.com

While xenograft models are useful for assessing direct anti-tumor effects, they lack a complete immune system. Syngeneic models overcome this limitation. The therapeutic potential of MALT1 inhibition in these models stems from its ability to modulate the function of various immune cells within the TME. nih.govnih.gov For instance, MALT1 is implicated in the polarization of tumor-associated macrophages (TAMs), which can promote an immunosuppressive TME. nih.govbiorxiv.org In preclinical models of glioblastoma, MALT1 protease inhibition has been shown to reverse the immunosuppressive, M2-like phenotype of TAMs, promoting a more anti-tumor, M1-like state. nih.govbiorxiv.org

Furthermore, MALT1 inhibition can interfere with the immunosuppressive function of regulatory T (Treg) cells. nih.govresearchgate.net By reprogramming Treg cells within the TME, MALT1 inhibitors can potentially enhance local inflammation and boost the efficacy of cytotoxic T lymphocytes (CTLs) against the tumor. researchgate.net MALT1 also plays a role in T-cell exhaustion and has been investigated as a target to overcome resistance to immune checkpoint inhibitors. nih.gov Targeting MALT1 with antisense oligonucleotides in preclinical solid tumor models suppressed PD-L1 expression and overcame resistance to checkpoint blockade therapy. nih.gov These findings strongly suggest that MALT1 inhibitors, when evaluated in syngeneic models, could demonstrate efficacy not only through direct effects on tumor cells (if any) but also by remodeling the TME to be less immunosuppressive and more conducive to an effective anti-tumor immune response.

Table 3: Investigated and Potential Effects of MALT1 Inhibition in Syngeneic Tumor Model Contexts

| Immune Cell/Process | Effect of MALT1 Inhibition | Potential Outcome in Syngeneic Model | References |

|---|---|---|---|

| Tumor-Associated Macrophages (TAMs) | Reverses M2-like immunosuppressive phenotype; Promotes M1-like anti-tumor phenotype. | Enhanced tumor cell killing by macrophages; Increased antigen presentation. | nih.govbiorxiv.org |

| Regulatory T (Treg) cells | Reprograms Tregs to reduce their suppressive function. | Increased activity of cytotoxic T lymphocytes (CTLs) against the tumor. | nih.govresearchgate.net |

| Immune Checkpoint Resistance | Suppresses PD-L1 expression; Overcomes resistance to immune checkpoint inhibitors. | Enhanced efficacy of combination therapies with checkpoint blockers. | nih.gov |

| T-cell Activation | MALT1 is crucial for T-cell receptor signaling and activation. | Modulation of anti-tumor T-cell responses. | nih.govnih.gov |

Compound-Inhibitor Table

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | N/A |

| MI-2 | MALT1 inhibitor-2 |

| Mepazine | N/A |

| Z-VRPR-fmk | N/A |

Biological and Immunological Impact of Malt1 Paracaspase Inhibition

Effects on NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of immune responses, and MALT1 is a critical regulator of this pathway. nih.govplos.org Inhibition of MALT1 paracaspase activity significantly modulates NF-κB signaling, primarily by affecting the nuclear translocation of transcription factors and the activation of the IκB kinase (IKK) complex.

Regulation of Transcription Factor Nuclear Translocation (e.g., p65, c-REL)

MALT1 paracaspase activity is essential for the nuclear translocation of specific NF-κB family members, particularly c-Rel. aacrjournals.orgaacrjournals.org While MALT1's scaffold function is sufficient for the activation and nuclear translocation of the p65 (RelA) subunit, its proteolytic activity is selectively required for the nuclear import of c-Rel in B cells and dendritic cells following receptor stimulation. aacrjournals.orgnih.gov This differential regulation highlights a nuanced role for MALT1's enzymatic function in shaping the specific composition of active NF-κB dimers in the nucleus. For instance, in B cells, MALT1 deficiency impairs c-Rel nuclear translocation after B-cell receptor (BCR) engagement but does not affect p65 activation. aacrjournals.orgnih.gov Inhibition of MALT1's proteolytic activity with compounds like the peptide inhibitor z-VRPR-FMK has been shown to specifically prevent the nuclear translocation and DNA binding of c-Rel without affecting other NF-κB subunits. aacrjournals.org

Alterations in Gene Expression Profiles

The modulation of NF-κB signaling and other pathways by MALT1 paracaspase inhibitors leads to significant changes in the gene expression profiles of affected cells. This includes broad transcriptional reprogramming and specific alterations in the production of crucial signaling molecules like cytokines and chemokines.

Transcriptional Reprogramming by MALT1 Paracaspase Inhibitors

Inhibition of MALT1 paracaspase activity leads to extensive transcriptional reprogramming, particularly in cells dependent on MALT1 signaling, such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL). nih.gov Treatment of ABC-DLBCL cells with a specific MALT1 paracaspase inhibitor, compound 3, resulted in time-dependent changes in gene expression, with initial downregulation of pathways including NF-κB, followed by later upregulation of other genes. scispace.com MALT1 protease activity drives the post-transcriptional expression of certain genes by cleaving mRNA-destabilizing factors like Regnase-1 and Roquin-1/2. nih.gov This cleavage enhances the stability of mRNAs for genes such as NFKBIZ (IκBζ) and NFKBID (IκBNS). nih.gov Therefore, MALT1 inhibitors can reverse this effect, leading to decreased expression of these and other pro-inflammatory genes.

Modulation of Cytokine and Chemokine Production (e.g., IL-2, IL-6, IL-10, IFN-γ)

A key consequence of MALT1 paracaspase inhibition is the altered production of various cytokines and chemokines. The specific effects can vary depending on the cell type and the context of stimulation.

Interleukin-2 (IL-2): MALT1 proteolytic activity is crucial for optimal IL-2 production in T cells. aacrjournals.org MALT1 cleaves Regnase-1, an RNase that degrades IL-2 mRNA, thereby stabilizing the transcript and boosting IL-2 production. nih.gov

Interleukin-6 (IL-6): In ABC-DLBCL cell lines, the secretion of IL-6 is significantly inhibited by the MALT1 protease inhibitor z-VRPR-fmk. researchgate.net Similarly, in models of colitis, MALT1 inhibitors MI-2 and mepazine markedly suppressed the protein and mRNA levels of IL-6. oncotarget.com

Interleukin-10 (IL-10): Secretion of IL-10 by certain ABC-DLBCL cell lines is also sensitive to MALT1 protease inhibition. researchgate.net

Interferon-γ (IFN-γ): In a mouse model of experimental colitis, MALT1 inhibitors suppressed the production of IFN-γ. oncotarget.com However, genetic models where MALT1's proteolytic activity is absent have shown excessive IFN-γ production, suggesting that pharmacological inhibition may have different outcomes than complete genetic inactivation. plos.org Allosteric MALT1 inhibitors have been shown to suppress Th1 effector responses, which are characterized by IFN-γ production. plos.org

| Cytokine/Chemokine | Effect of MALT1 Paracaspase Inhibition | Cell Type/Model | MALT1 Inhibitor Example(s) |

| IL-2 | Decreased production | T cells | z-VRPR-fmk |

| IL-6 | Decreased production | ABC-DLBCL, Colitis models | z-VRPR-fmk, MI-2, mepazine |

| IL-10 | Decreased production | ABC-DLBCL | z-VRPR-fmk |

| IFN-γ | Decreased production | Colitis models, Th1 cells | MI-2, mepazine, Allosteric inhibitors |

Influence on Immune Cell Activation and Function

Given its central role in lymphocyte signaling, inhibition of MALT1 paracaspase has a significant impact on the activation and function of various immune cells. MALT1 is essential for the activation of lymphocytes and other immune cells like myeloid cells and mast cells. nih.govnih.gov

Pharmacological inhibition of MALT1 can suppress the responses of human myeloid dendritic cells, effector T-cells, and B-cells. plos.org In T-cells, allosteric MALT1 inhibitors have been shown to suppress Th1 and Th17 effector responses. plos.org While these inhibitors did not interfere with the suppressive function of regulatory T-cells (Tregs), they did impair their de novo differentiation from naïve T-cells. plos.org The CARD11-BCL10-MALT1 signaling complex, in a MALT1 protease-dependent manner, is essential for the suppressive function of Tregs. nih.gov Pharmacological MALT1 inhibition has been shown to enhance anti-tumor immune responses by modulating Treg function. nih.gov

In B-cells, particularly in ABC-DLBCL where MALT1 activity is often constitutive, inhibitors of its proteolytic activity can decrease cell viability and growth. nih.gov

T-cell Activation and Expansion Dynamics

The inhibition of MALT1 paracaspase activity has a profound impact on T-cell function. While not completely abrogating the initial stages of T-cell activation, specific inhibitors of MALT1's proteolytic function significantly curtail subsequent T-cell expansion. nih.gov This effect is largely attributed to a substantial reduction in the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, and a decreased expression of the high-affinity IL-2 receptor alpha subunit (CD25). nih.gov This dual impact on the IL-2 signaling axis effectively dampens the proliferative capacity of activated T-cells.

Studies with the selective MALT1 paracaspase inhibitor MLT-827 have shown that while the initial activation of T-cells is not prevented, their subsequent expansion is strongly impacted. nih.gov This is a result of impaired canonical NF-κB activation and accelerated mRNA turnover, leading to reduced IL-2 production and CD25 expression. nih.gov While direct studies on MALT1 paracaspase inhibitor 3's effect on T-cells are limited in publicly available literature, the mechanistic understanding derived from other specific inhibitors provides a strong indication of its likely impact.

MALT1's role extends to promoting T-cell adhesion through the cleavage of its binding partner BCL10, although the precise mechanisms are still under investigation. nih.gov The paracaspase activity of MALT1 is also essential for the polarization of naïve CD4+ T cells into the Th17 subset, a key player in inflammatory responses. rndsystems.com

Table 1: Effect of MALT1 Inhibition on T-Cell Function

| Inhibitor | Cell Type | Key Finding | Reference |

|---|---|---|---|

| MLT-827 | Human CD3+ T lymphocytes | Strongly impacted cell expansion after activation due to profound inhibition of IL-2 production and reduced CD25 expression. | nih.gov |

| z-VRPR-fmk | Jurkat T-cells, human antigen-specific CTLs | Efficiently inhibited T-cell activation and IL-2 secretion. | rndsystems.com |

B-cell Receptor Signaling Attenuation

MALT1 is a pivotal component of the B-cell receptor (BCR) signaling pathway, acting downstream of protein kinase C (PKC). caymanchem.com Upon BCR engagement, MALT1, as part of the CARD11-BCL10-MALT1 (CBM) complex, is crucial for the activation of the NF-κB signaling pathway. caymanchem.com The proteolytic activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators such as A20 and RelB. rndsystems.com

The specific covalent inhibitor, referred to as compound 3 , has demonstrated effective suppression of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cells both in laboratory settings and in living organisms. nih.gov This highlights the dependence of these malignant B-cells on MALT1 activity. Inhibition of MALT1 by compound 3 leads to a significant decrease in cell proliferation and induces apoptosis in ABC-DLBCL cell lines. nih.gov

Furthermore, MALT1 inhibition has been shown to reprogram immune signaling pathways in ABC-DLBCL cells. nih.gov Treatment with compound 3 resulted in the downregulation of numerous genes, likely a direct consequence of the loss of MALT1 activity.

Table 2: Impact of this compound on B-Cell Lymphoma

| Cell Line | Effect of Compound 3 | Finding | Reference |

|---|---|---|---|

| OCI-Ly3 | 100 nM treatment for 8 and 24 hours | Downregulation of 71 genes and upregulation of 19 genes after 8 hours. | |

| HBL-1, TMD8, OCI-Ly10, OCI-Ly3 | Treatment with compound 3 | Significant decrease in cell proliferation and induction of apoptosis. | nih.gov |

Impact on Regulatory T (Treg) Cell Function and Phenotype

The role of MALT1 in regulatory T (Treg) cells is complex and critical for maintaining immune homeostasis. MALT1 activity is required for the development of natural Treg cells, which are essential for preventing autoimmunity. nih.govrndsystems.com Genetic studies in mice with catalytically inactive MALT1 have shown a significant reduction in Treg cell numbers, leading to autoimmune-like symptoms. rndsystems.com

Pharmacological inhibition of MALT1 has also been shown to affect Treg populations. For instance, prolonged treatment with the MALT1 protease inhibitor MLT-943 led to a progressive reduction in the frequency of Foxp3+CD25+ Treg cells in circulating CD4+ T cells in rats. nih.gov However, some studies suggest that the impact of MALT1 inhibition on Tregs might be context-dependent. For example, short-term inhibition with mepazine did not reduce Treg frequency in the tumor microenvironment. harvard.edu It has been proposed that MALT1 inhibition could reprogram immunosuppressive Tregs into pro-inflammatory effector cells within tumors. researchgate.net

Modulation of Macrophage Polarization and Activity

MALT1 signaling is not limited to lymphocytes; it also plays a role in myeloid cells, including macrophages. nih.gov Recent research has highlighted the importance of MALT1 in regulating macrophage polarization, particularly in the context of the tumor microenvironment. nih.gov

In glioblastoma, tumor cells can induce a MALT1-NF-κB signaling axis within macrophages, leading to their polarization towards an immunosuppressive M2-like phenotype. nih.gov Inhibition of MALT1 protease activity can reverse this, promoting a shift towards a pro-inflammatory "M1-like" phenotype and enhancing the anti-tumor immune response. nih.gov Studies have shown that MALT1 inhibition can reduce the infiltration of macrophages in colitis models. nih.gov

Pharmacological inhibition of MALT1 has been demonstrated to suppress the production of pro-inflammatory cytokines from activated human monocyte-derived macrophages. nih.gov This suggests that MALT1 inhibitors, likely including compound 3, could modulate macrophage activity in various inflammatory conditions.

Cross-Talk with Other Signaling Pathways (e.g., JAK/STAT, mTOR, Type I IFN Response)

The influence of MALT1 extends beyond the canonical NF-κB pathway, exhibiting significant cross-talk with other critical signaling networks.

JAK/STAT Pathway: Inhibition of MALT1 with compound 3 in ABC-DLBCL cells has been shown to disrupt the JAK/STAT signaling pathway. nih.gov This is likely an indirect effect resulting from the decreased expression of cytokines such as IL-6 and IL-10, which are known to activate STAT3. nih.gov The reduction in STAT3 activation further contributes to the anti-proliferative effects of MALT1 inhibition.

mTOR Pathway: Studies using the MALT1 inhibitor MI-2 have revealed a connection to the mTOR signaling pathway. selleckchem.com Inhibition of MALT1 was found to decrease the phosphorylation of the ribosomal protein S6, a downstream target of mTOR, suggesting a role for MALT1 in regulating this pathway, which is crucial for cell growth and proliferation. selleckchem.com

Type I IFN Response: Interestingly, inhibition of MALT1 with compound 3 has been observed to suppress the Type I Interferon (IFN) response in ABC-DLBCL cells. nih.gov This finding suggests that MALT1 may play a role in modulating the innate immune response to tumors, and its inhibition could potentially enhance the recognition of cancer cells by the immune system. nih.gov

Induction of Specific Cell Death Mechanisms (e.g., Ferroptosis)

While apoptosis is a known consequence of MALT1 inhibition in cancer cells, recent evidence suggests that other forms of programmed cell death may also be induced.

Specifically, pharmacological inhibition of MALT1 with the inhibitor MI-2 has been shown to induce ferroptosis in vascular smooth muscle cells. dcchemicals.com Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This effect was associated with the downregulation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in preventing ferroptosis. dcchemicals.com Another study indicated that MALT1 inhibition could reduce ischemia/reperfusion-induced myocardial ferroptosis by enhancing the Nrf2/SLC7A11 pathway. abmole.com While these findings are not specific to this compound, they open up a new area of investigation into the mechanisms of action of MALT1 inhibitors.

Therapeutic Potential and Translational Research in Malt1 Paracaspase Inhibition

Preclinical Efficacy in Lymphoid Malignancies

Inhibition of MALT1 has demonstrated significant antitumor effects in preclinical models of several B-cell cancers. These malignancies often exhibit constitutive activation of the B-cell receptor (BCR) pathway, leading to a dependency on MALT1-mediated NF-κB signaling. nih.govaacrjournals.org

Response in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)

ABC-DLBCL is an aggressive subtype of diffuse large B-cell lymphoma characterized by chronic active NF-κB signaling. nih.gov MALT1 is a critical enzyme in this pathway, making it an attractive therapeutic target. aacrjournals.org

Preclinical studies have shown that MALT1 inhibitors can effectively suppress the growth of ABC-DLBCL cells. nih.gov For instance, the small molecule inhibitor MI-2 was found to selectively induce dose-dependent suppression of ABC-DLBCL cell lines. nih.gov In xenograft models, MI-2 treatment led to reduced tumor growth and decreased NF-κB activity. nih.gov Similarly, another MALT1 inhibitor, ABBV-MALT1, demonstrated potent inhibition of cell growth and xenograft tumors in ABC-DLBCL models. aacrjournals.org

Research has also highlighted that MALT1 inhibition can overcome resistance to other targeted therapies, such as BTK inhibitors. nih.govresearchgate.net This is particularly relevant for patients with mutations downstream of BTK in the signaling pathway. aacrjournals.org Furthermore, combining MALT1 inhibitors with other agents, like the BCL2 inhibitor venetoclax (B612062), has shown synergistic antitumor activity in preclinical models of ABC-DLBCL. aacrjournals.orgashpublications.org

Table 1: Preclinical Activity of MALT1 Inhibitors in ABC-DLBCL

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| MI-2 | In vitro (HBL-1, TMD8 cell lines) | Selective, dose-dependent suppression of ABC-DLBCL cell proliferation. | nih.gov |

| MI-2 | In vivo (xenograft) | Reduced tumor growth and NF-κB activity. | nih.gov |

| ABBV-MALT1 | In vitro & In vivo | Potent inhibition of cell growth and xenograft tumor inhibition. | aacrjournals.org |

| MALT1 Inhibitors | Preclinical models | Can overcome resistance to BTK inhibitors. | nih.govresearchgate.net |

Activity in Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL)

MALT1 is also constitutively activated in subsets of mantle cell lymphoma (MCL) and is crucial for the survival of these cancer cells. nih.gov In chronic lymphocytic leukemia (CLL), MALT1 is also constitutively active, and its inhibition has shown therapeutic potential. nih.gov

The small molecule inhibitor MI-2 has been studied in the context of CLL. nih.gov Treatment with MI-2 in vitro led to the inhibition of MALT1 proteolytic activity, a reduction in BCR and NF-κB signaling, and induction of apoptosis in CLL cells, while sparing normal B lymphocytes. nih.gov Importantly, MI-2 was effective against CLL cells with features associated with poor prognosis and those from patients with mutations conferring resistance to ibrutinib (B1684441). nih.govnih.gov

Novel, potent MALT1 inhibitors have been shown to have antiproliferative effects in non-Hodgkin B-cell lymphoma cells and are considered a potential therapeutic target for CLL. ashpublications.org

Efficacy in B-Cell Acute Lymphoblastic Leukemia (B-ALL)

Recent studies have uncovered a critical role for MALT1 in the survival of B-cell acute lymphoblastic leukemia (B-ALL) cells, suggesting a new therapeutic avenue for this hard-to-treat disease. nih.govhaematologica.org Targeting MALT1 with inhibitors like Z-VRPR-fmk and MI-2 has been shown to efficiently kill B-ALL cells, regardless of their developmental stage or the presence of the Philadelphia chromosome. haematologica.orgnih.gov

Interestingly, the mechanism of action in some B-ALL subtypes appears to be independent of MALT1's protease activity. nih.govnih.gov Instead of relying on the canonical NF-κB pathway, MALT1 seems to support B-ALL cell survival by stabilizing the MYC oncogene. nih.govnih.gov This suggests a distinct, non-canonical function for MALT1 in pro- and pre-B-ALL. nih.gov

Table 2: Preclinical Efficacy of MALT1 Inhibitors in B-ALL

| Inhibitor | B-ALL Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Z-VRPR-fmk, MI-2 | Pro, Pre, and Mature B-ALL | Efficiently kills B-ALL cells, induces apoptosis. | haematologica.orgnih.gov |

Potential in Autoimmune and Inflammatory Disorders

The role of MALT1 in lymphocyte activation makes it a compelling target for autoimmune and inflammatory diseases. nih.govpatsnap.com Preclinical data supports the therapeutic potential of MALT1 inhibition in conditions like experimental autoimmune encephalomyelitis and colitis. frontiersin.org

Amelioration of Experimental Autoimmune Encephalomyelitis

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS). nih.gov Studies have demonstrated that the pharmacological inhibition of MALT1's protease activity can attenuate the severity of EAE. nih.govnih.gov

The MALT1 inhibitor mepazine, when administered either prophylactically or after disease onset, was shown to lessen the clinical signs of EAE in mice. nih.gov This therapeutic effect is thought to be due to the inhibition of autoreactive T-cell activation. nih.gov Notably, while a complete absence of MALT1 can impair the development of regulatory T (Treg) cells, treatment with mepazine did not appear to affect Treg development, highlighting a potential therapeutic window for MALT1 inhibitors in autoimmune diseases. nih.govnih.gov

Suppression of Colitis Development

In preclinical models of colitis, MALT1 inhibitors have demonstrated a protective effect. nih.gov Treatment with the MALT1 inhibitors MI-2 and mepazine was found to dose-dependently attenuate the symptoms of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice. nih.gov This was evidenced by a reduction in the disease activity index, less shortening of the colon, and histological improvements. nih.gov

The therapeutic effect of MALT1 inhibitors in this model is attributed to the suppression of NF-κB and NLRP3 inflammasome activation in macrophages. nih.gov The inhibitors markedly suppressed the DSS-induced production of pro-inflammatory cytokines such as TNF, IL-1β, IL-6, IL-18, IL-17A, and IFN-γ in the colon. nih.govresearchgate.net These findings suggest that inhibiting the protease activity of MALT1 could be a viable strategy for treating inflammatory bowel disease. nih.gov

Applications in Solid Tumors and Cancer Immunotherapy

Initially recognized for its role in lymphoid malignancies, the therapeutic potential of MALT1 inhibition is now being explored in solid tumors and cancer immunotherapy. researchgate.netbohrium.com This is based on the dual ability of MALT1 inhibitors to exert direct effects on tumor cells and to modulate the tumor microenvironment (TME). researchgate.netbohrium.com

Direct Anti-Tumor Effects

Constitutive MALT1 activity is a feature of several solid tumors, where it promotes cancer cell proliferation, survival, and metastasis. nih.gov Research has indicated a tumor-promoting role for MALT1 in a variety of non-hematological solid cancers, including breast cancer, glioblastoma, and prostate cancer. researchgate.netbohrium.comaacrjournals.orgbiorxiv.orgfrontiersin.org

In models of glioblastoma (GBM), for instance, blockade of MALT1 has been shown to decrease tumor cell viability and clonogenic potential. aacrjournals.org Similarly, in breast cancer, particularly triple-negative breast cancer (TNBC), MALT1 inhibition has been found to reduce tumor growth and metastasis in a cell-intrinsic manner. nih.gov Studies in prostate cancer have also demonstrated that downregulating MALT1 can inhibit the invasion and migration of cancer cells. frontiersin.org This suggests that MALT1 inhibitors could have a direct impact on the growth and spread of these tumors.

Reprogramming of Tumor Microenvironment-Associated Regulatory T Cells

A significant aspect of the therapeutic potential of MALT1 inhibitors in solid tumors lies in their ability to modulate the immune system, specifically by targeting regulatory T cells (Tregs) within the TME. nih.govnih.gov Tregs are a subset of T cells that suppress the immune response, and their presence in the TME is a major obstacle to effective anti-tumor immunity. tmc.edu

MALT1 is essential for maintaining the immunosuppressive function of Tregs. researchgate.netbohrium.comnih.gov Inhibition of MALT1's protease activity can selectively reprogram these tumor-infiltrating Tregs. researchgate.netbohrium.comnih.gov Instead of suppressing the immune response, they are transformed into pro-inflammatory effector cells that can contribute to an anti-tumor response. researchgate.netbohrium.comnih.gov This reprogramming can lead to local inflammation within the TME, making the tumor more susceptible to immune attack. researchgate.netbohrium.comnih.gov For example, some MALT1 inhibitors have been shown to induce Tregs to secrete interferon-gamma (IFNγ), a cytokine that promotes inflammation. bmj.com This process can help to convert immunologically "cold" tumors, which are not recognized by the immune system, into "hot" tumors that are more responsive to immunotherapy. nih.gov

Synergistic Effects with Immune Checkpoint Inhibitors

The ability of MALT1 inhibitors to reprogram Tregs and create a more pro-inflammatory TME has led to investigations into their use in combination with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies. researchgate.netbohrium.comnih.gov ICIs work by releasing the brakes on the immune system, allowing it to attack cancer cells more effectively. However, their efficacy can be limited in tumors with a highly immunosuppressive TME.

By reprogramming Tregs, MALT1 inhibitors can enhance the local inflammation in the TME, which in turn can increase the effectiveness of ICIs. researchgate.netbohrium.comnih.gov Preclinical studies have shown that combining a MALT1 inhibitor with an anti-PD-1 antibody can lead to synergistic anti-tumor effects. tmc.edubmj.com This combination can lead to better tumor control and even tumor rejection in some models. researchgate.netbohrium.com The MALT1 inhibitor essentially primes the TME, making it more susceptible to the effects of the ICI. researchgate.net

Strategies for Combination Therapies

The potential for MALT1 inhibitors to be used in combination with other targeted therapies is an active area of research. The goal of these combination strategies is to enhance anti-tumor activity, overcome resistance, and improve patient outcomes.

Combination with BTK Inhibitors

Bruton's tyrosine kinase (BTK) is another key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival of many B-cell malignancies. nih.govnih.gov BTK inhibitors, such as ibrutinib, have shown significant efficacy in treating these cancers. However, resistance to BTK inhibitors can develop, often through mutations in BTK itself or in downstream signaling components. nih.govnih.gov

Since MALT1 acts downstream of BTK in the BCR pathway, combining a MALT1 inhibitor with a BTK inhibitor is a rational therapeutic strategy. nih.govsemanticscholar.org This combination has been shown to have additive or synergistic effects in killing lymphoma cells. nih.govsemanticscholar.org Importantly, MALT1 inhibitors can be effective in cells that have developed resistance to BTK inhibitors. nih.govresearchgate.net Therefore, this combination approach may not only improve the initial treatment response but also help to overcome or prevent the development of drug resistance. nih.govresearchgate.net

| Combination | Rationale | Observed Effects | Supporting Evidence |

|---|---|---|---|

| MALT1 Inhibitor + BTK Inhibitor | Targeting the same pathway at different points. Overcoming BTK inhibitor resistance. | Additive/synergistic killing of lymphoma cells. nih.govsemanticscholar.org Effective in BTK inhibitor-resistant models. nih.govresearchgate.net | nih.govnih.govsemanticscholar.orgresearchgate.net |

Combinations with PI3K and mTOR Inhibitors

The PI3K/AKT/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival in many cancers. nih.govmdpi.com There is evidence of crosstalk between the BCR/MALT1 pathway and the PI3K/mTOR pathway.

Preclinical studies have explored the combination of MALT1 inhibitors with inhibitors of PI3K and mTOR. In models of diffuse large B-cell lymphoma (DLBCL), combining a MALT1 inhibitor with a PI3K inhibitor, particularly a PI3Kδ inhibitor, has been shown to be highly synergistic in killing cancer cells. ashpublications.org Furthermore, research has demonstrated that inhibiting MALT1 can lead to the activation of the mTOR pathway as a resistance mechanism. ashpublications.org This provides a strong rationale for combining MALT1 inhibitors with mTOR inhibitors. This combination has been shown to result in marked regression of lymphoma in preclinical models and a significant survival benefit. ashpublications.org

| Combination | Rationale | Observed Effects | Supporting Evidence |

|---|---|---|---|

| MALT1 Inhibitor + PI3K/mTOR Inhibitor | Targeting interconnected survival pathways. Overcoming resistance to MALT1 inhibition. | Synergistic killing of lymphoma cells. ashpublications.org Marked tumor regression and survival benefit in preclinical models. ashpublications.org | ashpublications.org |

Other Rational Combinations for Enhanced Efficacy

The therapeutic potential of MALT1 paracaspase inhibitors can be significantly amplified through strategic combination with other targeted agents. Research into these combinations is driven by the intricate signaling networks that govern cancer cell survival and proliferation. By simultaneously targeting multiple nodes within these pathways, combination therapies can elicit synergistic effects, overcome intrinsic and acquired resistance, and improve treatment outcomes. Preclinical studies have identified several promising partners for MALT1 inhibitors, primarily focusing on agents that target key components of the B-cell receptor (BCR) signaling cascade and apoptosis pathways.

One of the most explored rational combinations involves the dual inhibition of MALT1 and Bruton's tyrosine kinase (BTK). nih.govgoogle.com BTK acts upstream of MALT1 in the BCR signaling pathway, and its inhibition has proven clinically effective in various B-cell malignancies. ashpublications.org However, resistance to BTK inhibitors can emerge through various mechanisms. Since MALT1 functions downstream of BTK, combining a MALT1 inhibitor with a BTK inhibitor like ibrutinib presents a logical strategy to achieve a more profound and durable blockade of the BCR pathway. nih.govnih.gov This approach could potentially overcome resistance to BTK inhibitors and enhance therapeutic efficacy. nih.gov

Another well-supported combination strategy pairs MALT1 inhibitors with phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov The PI3K/AKT pathway is a crucial signaling route for cell survival and proliferation that can be activated in parallel with or downstream of the BCR pathway. Studies have demonstrated that combining a MALT1 inhibitor with a PI3Kδ inhibitor, such as idelalisib (B1684644) (CAL-101), results in synergistic cytotoxicity in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines. nih.gov This synergy suggests that simultaneous blockade of these two major survival pathways can lead to a more potent anti-tumor effect. nih.gov

Furthermore, targeting the apoptosis machinery in conjunction with MALT1 inhibition has shown significant promise. Specifically, the combination of a MALT1 inhibitor with a BCL2 inhibitor, such as venetoclax, has demonstrated synergistic antitumor activity in preclinical models of B-cell lymphoma. aacrjournals.org MALT1 inhibition can increase the dependence of lymphoma cells on the anti-apoptotic protein BCL2 for survival. aacrjournals.org Consequently, the addition of a BCL2 inhibitor can effectively exploit this induced vulnerability, leading to enhanced cancer cell death. aacrjournals.org

The rationale for combining MALT1 inhibitors also extends to other components of the signaling pathways that are critical for lymphoma cell survival. This includes tyrosine kinase inhibitors that target spleen tyrosine kinase (SYK) and Src family kinases, as well as protein kinase C (PKC) inhibitors. nih.gov By targeting these upstream and parallel signaling molecules, a more comprehensive shutdown of the oncogenic signaling network can be achieved, potentially leading to improved therapeutic outcomes. nih.gov

Preclinical research has also suggested that inhibiting MALT1 may prime cancer cells for immunotherapy. nih.gov The specific inhibitor, compound 3, has been shown to upregulate the expression of MHC class II genes, which are involved in antigen presentation. nih.gov This finding indicates that MALT1 inhibition could enhance the recognition of tumor cells by the immune system, thereby creating a rationale for combining MALT1 inhibitors with immune checkpoint inhibitors to further boost the anti-tumor immune response. nih.govnih.gov

Interactive Table: Investigated Combination Strategies with MALT1 Inhibitors

| Combination Partner Class | Specific Agent (Example) | Rationale | Preclinical Findings |

|---|---|---|---|

| BTK Inhibitors | Ibrutinib | Downstream blockade of BCR signaling, potential to overcome resistance. | Synergistic effects anticipated. nih.govnih.gov |

| PI3K Inhibitors | Idelalisib (CAL-101) | Simultaneous blockade of two key survival pathways. | Synergistic cytotoxicity in ABC-DLBCL cell lines. nih.gov |

| BCL2 Inhibitors | Venetoclax | Exploits MALT1 inhibition-induced dependency on BCL2 for survival. | Significant synergistic antitumor activity in preclinical models. aacrjournals.org |

| SYK Inhibitors | Fostamatinib | Inhibition of upstream BCR signaling. | Rational combination to enhance NF-κB inhibition. nih.gov |

| Immune Checkpoint Inhibitors | Anti-PD-1 | MALT1 inhibition may enhance tumor cell recognition by the immune system. | Upregulation of MHC class II suggests potential for synergy. nih.govnih.gov |

Emerging Concepts and Future Research Trajectories

Exploration of Novel MALT1 Paracaspase Functions Beyond NF-κB Signaling

While the role of MALT1 in NF-κB activation is well-established, emerging research is uncovering its involvement in other cellular processes. nih.govnih.gov The proteolytic activity of MALT1 extends to substrates that regulate mRNA stability and other signaling pathways, indicating a broader influence on cellular function than previously understood. nih.govresearchgate.netresearchgate.net

Key research findings indicate that MALT1's protease function is involved in post-transcriptional gene regulation. It achieves this by cleaving and inactivating mRNA-destabilizing proteins like Regnase-1 and Roquin-1/2. nih.gov This action leads to the upregulation of numerous genes, some of which are independent of NF-κB transcriptional activation. nih.gov This suggests that MALT1 can mediate oncogenic functions that go beyond its established role in the NF-κB pathway. nih.gov

Furthermore, MALT1 has been shown to cleave Tensin-3, a scaffold protein involved in integrin-dependent adhesion in activated human B cells. This cleavage event leads to decreased cellular adhesion, highlighting a role for MALT1 in modulating cell-cell and cell-matrix interactions. researchgate.net Additionally, MALT1 has been implicated in the activation of the JNK/AP-1 pathway. While its scaffold function is necessary for JNK activation, its protease activity provides another layer of control through the cleavage of the deubiquitinating enzyme CYLD. nih.gov

Refining Inhibitor Design for Enhanced Selectivity and Potency

The development of MALT1 inhibitors has evolved significantly. Initial efforts focused on peptidomimetic compounds targeting the active site of the protease domain. However, these first-generation inhibitors often suffered from poor drug-like properties, limiting their clinical potential. schrodinger.comschrodinger.com

Subsequent research has shifted towards the development of allosteric inhibitors that target a region at the interface of the caspase-like and Ig3 domains. schrodinger.com This approach has yielded more successful clinical candidates. The primary challenges in this area are to optimize permeability, efflux, and solubility while maintaining high on-target potency. schrodinger.comschrodinger.com

Structure-guided drug design has been instrumental in creating potent and selective MALT1 inhibitors. By developing target engagement assays that provide a quantitative readout of inhibitory effects in living cells, researchers have been able to design irreversible substrate-mimetic compounds that effectively bind to the MALT1 active site. nih.govnih.gov This has led to the discovery of novel chemical scaffolds, such as "2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one," which have demonstrated potent and selective anti-proliferative activity against lymphoma cells. nih.gov The use of multi-parameter optimization (MPO) scores, which predict properties like solubility, permeability, selectivity, and potency, has also accelerated the discovery of promising inhibitor candidates like SGR-1505. schrodinger.com

Investigating the Balance Between MALT1 Scaffolding and Proteolytic Functions

MALT1 possesses two distinct and critical functions: a scaffolding function and a proteolytic, or paracaspase, function. abbviescience.comresearchgate.net As a scaffold, MALT1 facilitates the assembly of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for activating the IKK complex and, consequently, the canonical NF-κB pathway. nih.govresearchgate.net Its proteolytic activity, on the other hand, involves the cleavage of specific substrates to further modulate signaling. nih.govresearchgate.net

A key area of ongoing research is to understand the interplay and relative contributions of these two functions in both normal physiology and disease. It is now understood that while the scaffold function is crucial for initiating NF-κB signaling, the protease function is responsible for sustaining and amplifying the response. nih.gov MALT1's protease activity achieves this by cleaving and inactivating negative regulators of NF-κB, such as A20 and RelB. nih.gov

Recent studies have shown that it is possible to uncouple the enzymatic and non-enzymatic functions of MALT1. For example, the E3 ubiquitin ligase TRAF6 is required for MALT1-dependent activation of NF-κB transcriptional responses but is not necessary for MALT1 protease activation driven by oncogenic forms of CARD11. nih.gov This highlights that MALT1's proteolytic activity can be driven independently of its role in the canonical NF-κB scaffolding complex, revealing a more complex regulatory landscape than previously appreciated. nih.gov

Development of Biomarkers for MALT1 Paracaspase Activity and Inhibitor Response

To effectively translate MALT1 inhibitors into the clinic, robust biomarkers are needed to assess target engagement and predict patient response. Several promising strategies are being explored.

One approach involves the use of activity-based probes (ABPs). These are chemical tools, often coupled with a fluorophore or biotin, that covalently bind to the active site of MALT1. nih.gov ABPs allow for the specific labeling and detection of the active form of MALT1 in various samples, including cell lines, primary lymphocytes, and tumor biopsies. nih.gov This technology provides a sensitive and selective method to measure cellular MALT1 activation and to determine the efficacy of small molecule inhibitors. nih.gov

Another promising biomarker is the measurement of downstream substrate cleavage. For instance, the cleavage of RelB can be monitored by Western blotting to assess MALT1 paracaspase activity in lymphoma cell lines. nih.gov Furthermore, studies have shown that a reduction in serum levels of interleukin-10 (IL-10), a downstream target of MALT1 signaling, correlates with the pharmacokinetics and the degree of MALT1 inhibition both in vitro and in vivo. nih.govnih.gov This suggests that serum IL-10 could serve as a valuable pharmacodynamic biomarker in clinical trials of MALT1 inhibitors. nih.govnih.gov

Addressing Potential Long-Term Immunological Considerations of MALT1 Paracaspase Inhibition

While MALT1 inhibitors hold great promise, their long-term effects on the immune system are a critical area of investigation. A significant concern arose from studies in mice with a congenital disruption of MALT1's protease activity. These mice exhibited a severe reduction in regulatory T cells (Tregs), leading to a fatal autoimmune-like condition. frontiersin.orgresearchgate.net

However, more recent research suggests that the timing of MALT1 inhibition is crucial. nih.gov Long-term inactivation of MALT1 starting in adulthood does not appear to cause the same severe systemic inflammation, despite a reduction in Tregs. nih.gov In fact, in adult mice, long-term MALT1 inactivation led to a strong reduction in pro-inflammatory IL-2, TNF, and IFN-γ-producing CD4+ T cells. nih.gov

Pharmacological inhibition of MALT1 with specific inhibitors has shown that while it can lead to a dose-dependent reduction in Tregs and some immune abnormalities, it may be possible to uncouple the anti-inflammatory effects from the reduction in Tregs. frontiersin.orgresearchgate.net Allosteric MALT1 inhibitors have been shown to suppress effector T-cell and B-cell responses without interfering with the suppressive function of human Tregs, although they did impair the de novo differentiation of Tregs. plos.org These findings suggest that the immunological consequences of MALT1 inhibition are complex and may be manageable, particularly with carefully designed therapeutic strategies.

Integration of MALT1 Paracaspase Inhibitors in Multi-Omics and Systems Biology Studies

To fully understand the multifaceted roles of MALT1 and the systemic effects of its inhibition, researchers are increasingly turning to multi-omics and systems biology approaches. These powerful methodologies allow for a comprehensive analysis of the molecular changes that occur in response to MALT1 inhibition across different biological layers, including the genome, transcriptome, proteome, and metabolome.